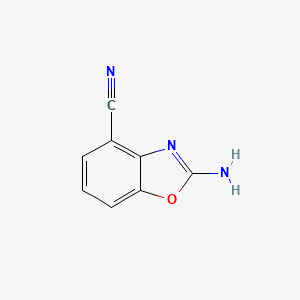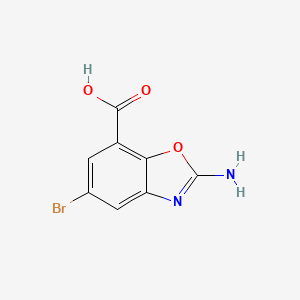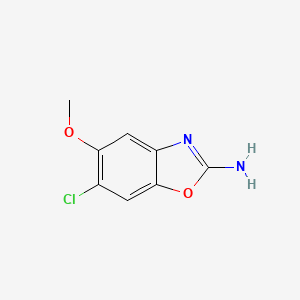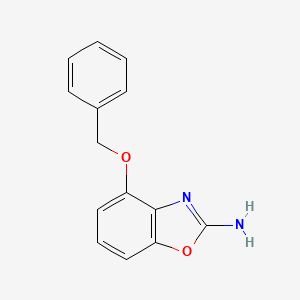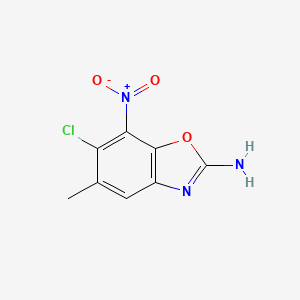
6-Chloro-5-methyl-7-nitro-1,3-benzoxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-methyl-7-nitro-1,3-benzoxazol-2-amine is a heterocyclic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by its chloro, methyl, and nitro substituents, exhibits unique chemical properties that make it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-7-nitro-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-amino-4-chloro-5-methylphenol with nitrobenzene under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification through column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-5-methyl-7-nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH), amines, thiols.
Major Products Formed:
Reduction of Nitro Group: 6-Chloro-5-methyl-7-amino-1,3-benzoxazol-2-amine.
Substitution of Chloro Group: Corresponding amine or thiol derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-5-methyl-7-nitro-1,3-benzoxazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds with antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is employed in studies investigating the inhibition of specific enzymes and receptors, contributing to the development of new therapeutic agents.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-methyl-7-nitro-1,3-benzoxazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl substituents contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
6-Chloro-5-nitro-2-picoline: Another heterocyclic compound with similar substituents but different core structure.
Benzoxazole Derivatives: Compounds with varying substituents on the benzoxazole ring, exhibiting diverse biological activities.
Uniqueness: 6-Chloro-5-methyl-7-nitro-1,3-benzoxazol-2-amine is unique due to its specific combination of chloro, methyl, and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in medicinal chemistry and other scientific fields.
Propiedades
IUPAC Name |
6-chloro-5-methyl-7-nitro-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O3/c1-3-2-4-7(15-8(10)11-4)6(5(3)9)12(13)14/h2H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIYUCZCRWOPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)[N+](=O)[O-])OC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoate](/img/structure/B7963151.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B7963158.png)
![dicyclohexylamine methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B7963162.png)
